molecular formula C5H12Br2N2O2 B11834321 Piperazine-2-carboxylic acid dihydrobromide

Piperazine-2-carboxylic acid dihydrobromide

Katalognummer: B11834321
Molekulargewicht: 291.97 g/mol
InChI-Schlüssel: MKOCZANLCVXUFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine-2-carboxylic acid dihydrobromide is a chemical compound with the molecular formula C5H12Br2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carboxylic acid dihydrobromide typically involves the reaction of ethylenediamine with various reagents. One common method includes the use of N,N’-di(trifluoroacetyl)ethylenediamine, which reacts with methyl β-bromopropionate under basic conditions to form the desired piperazine derivative . The reaction conditions often involve the use of sodium hydroxide or potassium hydroxide as bases and various solvents such as dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine-2-carboxylic acid dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Piperazine-2-carboxylic acid dihydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of piperazine-2-carboxylic acid dihydrobromide involves its interaction with specific molecular targets. For instance, piperazine derivatives act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing them to be expelled from the host body .

Vergleich Mit ähnlichen Verbindungen

    Piperazine: The parent compound, used widely in medicinal chemistry.

    Piperazine-2-carboxylic acid dihydrochloride: Another derivative with similar properties but different counterions.

    N-methylpiperazine: A methylated derivative with distinct pharmacological properties.

Uniqueness: Piperazine-2-carboxylic acid dihydrobromide is unique due to its specific bromide counterions, which can influence its solubility and reactivity compared to other piperazine derivatives .

Eigenschaften

Molekularformel

C5H12Br2N2O2

Molekulargewicht

291.97 g/mol

IUPAC-Name

piperazine-2-carboxylic acid;dihydrobromide

InChI

InChI=1S/C5H10N2O2.2BrH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H

InChI-Schlüssel

MKOCZANLCVXUFO-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(CN1)C(=O)O.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.